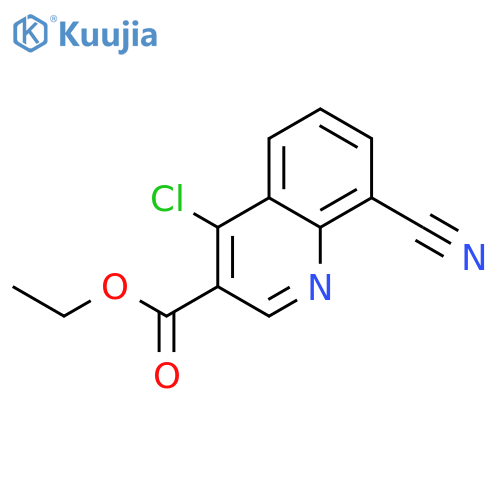Cas no 77173-67-2 (Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate)

77173-67-2 structure
商品名:Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
CAS番号:77173-67-2
MF:C13H9ClN2O2
メガワット:260.675761938095
MDL:MFCD26405721
CID:90714
PubChem ID:3761179
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
- AC1MX7HK
- AC1Q32YZ
- Ethyl 4-Chloro-8-Cyano-3-Quinolinecarboxylate
- Oprea1_224462
- PubChem19877
- SureCN528517
- FT-0757666
- 6J-063
- Ethyl4-chloro-8-cyanoquinoline-3-carboxylate
- ETHYL 4-CHLORO-8-CYANOQUINOXALINE-3-CARBOXYLATE
- AKOS005097194
- SCHEMBL528517
- DTXSID80396054
- A9774
- MFCD00173414
- s10356
- 77173-67-2
- SB68737
- 4-Chloro-8-cyanoquinoline-3-carboxylic acid ethyl este
-
- MDL: MFCD26405721
- インチ: InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3
- InChIKey: MHOFAUCLSGVKOH-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl
計算された属性
- せいみつぶんしりょう: 260.03537
- どういたいしつりょう: 260.035
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63A^2
じっけんとくせい
- 色と性状: 。
- 密度みつど: 1.37
- ふってん: 398.2°C at 760 mmHg
- フラッシュポイント: 194.6°C
- 屈折率: 1.624
- PSA: 62.98
- LogP: 2.93658
- ようかいせい: 。
- かんど: Air Sensitive
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144997-5g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 5g |
$*** | 2023-05-29 | |
| Fluorochem | 229052-1g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 95% | 1g |
£91.00 | 2022-02-28 | |
| eNovation Chemicals LLC | Y0989555-10g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 95% | 10g |
$500 | 2024-08-02 | |
| Chemenu | CM144997-10g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 10g |
$438 | 2021-08-05 | |
| Alichem | A189005779-10g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 10g |
$477.36 | 2023-09-01 | |
| eNovation Chemicals LLC | K39354-10g |
ethyl 1-chloro-5-cyano-1,4-dihydroquinoxaline-2-carboxylate |
77173-67-2 | 98% | 10g |
$3600 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705064-10g |
3-Quinolinecarboxylic acid,4-chloro-8-cyano-,ethyl ester |
77173-67-2 | 95% | 10g |
¥2662.00 | 2024-07-28 | |
| Ambeed | A786579-1g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 1g |
$46.0 | 2025-03-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705064-100mg |
3-Quinolinecarboxylic acid,4-chloro-8-cyano-,ethyl ester |
77173-67-2 | 95% | 100mg |
¥151.00 | 2024-07-28 | |
| 1PlusChem | 1P003QQZ-1g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 1g |
$32.00 | 2025-02-20 |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
77173-67-2 (Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate) 関連製品
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:77173-67-2)Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

清らかである:99%
はかる:5g
価格 ($):175.0